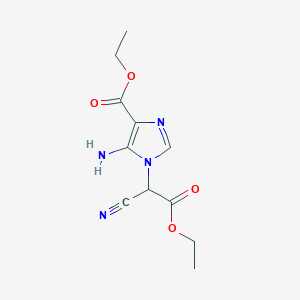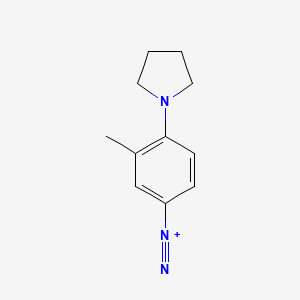
Benzenediazonium, 3-methyl-4-(1-pyrrolidinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenediazonium, 3-methyl-4-(1-pyrrolidinyl)- is an organic compound that belongs to the class of diazonium salts These compounds are characterized by the presence of a diazonium group (-N₂⁺) attached to an aromatic ring The specific structure of Benzenediazonium, 3-methyl-4-(1-pyrrolidinyl)- includes a benzene ring substituted with a methyl group at the 3-position and a pyrrolidinyl group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenediazonium, 3-methyl-4-(1-pyrrolidinyl)- typically involves the diazotization of an aromatic amine. The process begins with the preparation of the corresponding aromatic amine, 3-methyl-4-(1-pyrrolidinyl)aniline. This amine is then treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures (0-5°C) to form the diazonium salt .
Industrial Production Methods
In an industrial setting, the production of diazonium salts like Benzenediazonium, 3-methyl-4-(1-pyrrolidinyl)- is carried out in large-scale reactors with precise control over temperature and pH. The aromatic amine is dissolved in an acidic medium, and sodium nitrite is added slowly to ensure the controlled formation of the diazonium salt. The reaction mixture is maintained at low temperatures to prevent decomposition of the diazonium compound .
Análisis De Reacciones Químicas
Types of Reactions
Benzenediazonium, 3-methyl-4-(1-pyrrolidinyl)- undergoes a variety of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, cyanides, and hydroxides through Sandmeyer reactions.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols and aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aromatic amine.
Common Reagents and Conditions
Sandmeyer Reactions: Copper(I) chloride, bromide, or cyanide are commonly used reagents.
Azo Coupling: Phenols or aromatic amines in alkaline conditions.
Reduction: Sodium sulfite or hypophosphorous acid.
Major Products Formed
Substitution: Aryl halides, aryl cyanides, and phenols.
Coupling: Azo dyes.
Reduction: Aromatic amines.
Aplicaciones Científicas De Investigación
Benzenediazonium, 3-methyl-4-(1-pyrrolidinyl)- has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of Benzenediazonium, 3-methyl-4-(1-pyrrolidinyl)- primarily involves the formation of a highly reactive diazonium ion. This ion can undergo various substitution reactions, where the diazonium group is replaced by other nucleophiles. The reactivity of the diazonium ion is attributed to the excellent leaving group ability of nitrogen gas (N₂), which is released during the reaction . This makes the diazonium ion a versatile intermediate in organic synthesis.
Comparación Con Compuestos Similares
Benzenediazonium, 3-methyl-4-(1-pyrrolidinyl)- can be compared with other diazonium salts and pyrrolidine derivatives:
Propiedades
Número CAS |
33622-76-3 |
|---|---|
Fórmula molecular |
C11H14N3+ |
Peso molecular |
188.25 g/mol |
Nombre IUPAC |
3-methyl-4-pyrrolidin-1-ylbenzenediazonium |
InChI |
InChI=1S/C11H14N3/c1-9-8-10(13-12)4-5-11(9)14-6-2-3-7-14/h4-5,8H,2-3,6-7H2,1H3/q+1 |
Clave InChI |
ADOGRHNJEKVFAC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)[N+]#N)N2CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


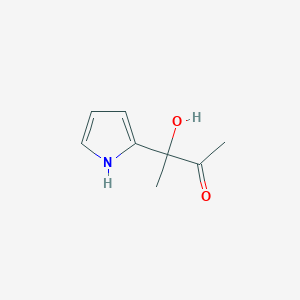
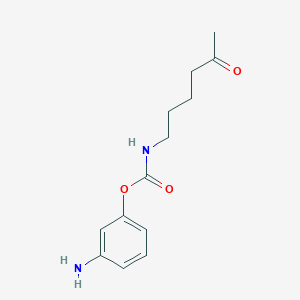
![Bicyclo[2.2.1]heptane-2,3-diyl dimethanesulfonate](/img/structure/B14674676.png)
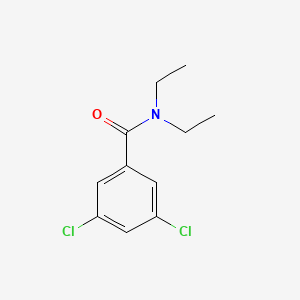
![14,15-dimethoxy-2,10,18-triazatetracyclo[8.8.0.02,7.012,17]octadeca-1(18),12,14,16-tetraen-11-one](/img/structure/B14674692.png)
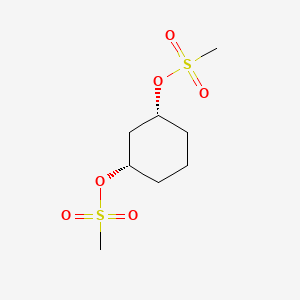
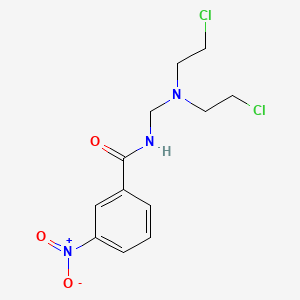
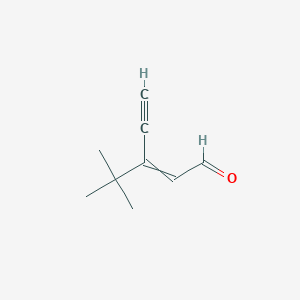
![1-Methyl-3-[(4-methylphenyl)methylidene]bicyclo[2.2.1]heptan-2-one](/img/structure/B14674714.png)
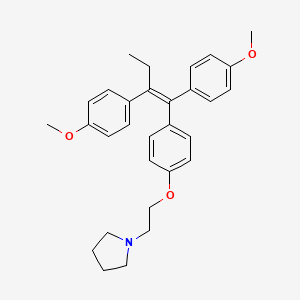
![3-{[(Methylsulfanyl)carbonyl]amino}phenyl tert-butylcarbamate](/img/structure/B14674720.png)


